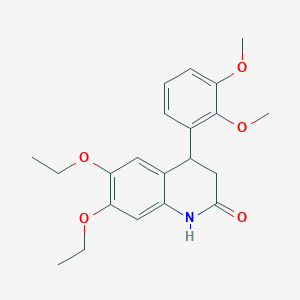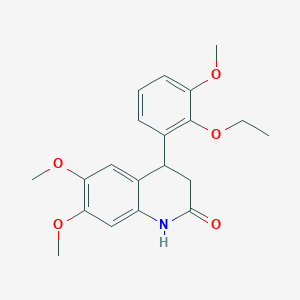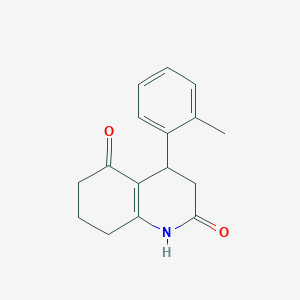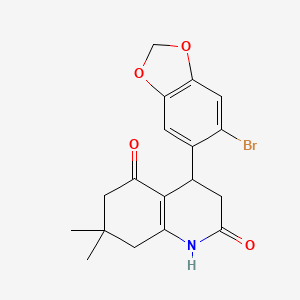
4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, also known as DEDQ, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DEDQ belongs to the class of quinolinone compounds, which are known for their diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Several studies have shown that 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer cells. 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro and in vivo.
Wirkmechanismus
The exact mechanism of action of 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but several studies have suggested that it acts through multiple pathways. One proposed mechanism is that 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone induces apoptosis by activating the caspase pathway and increasing the expression of pro-apoptotic proteins. Another proposed mechanism is that 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone inhibits cell proliferation by blocking the cell cycle at the G2/M phase. Additionally, 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been found to modulate the expression of various genes involved in oxidative stress, inflammation, and cell signaling pathways.
Biochemical and Physiological Effects:
4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Furthermore, 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its diverse pharmacological activities, which make it a promising candidate for drug development. Additionally, 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have low toxicity in animal models, suggesting that it may have a favorable safety profile. However, one limitation of using 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone. One potential direction is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to explore the structure-activity relationship of 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone and its derivatives to identify more potent and selective compounds. Additionally, future studies could focus on understanding the molecular mechanisms underlying the pharmacological activities of 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone and its derivatives. Overall, the research on 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has shown promising results and warrants further investigation for its potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-5-26-18-10-15-14(13-8-7-9-17(24-3)21(13)25-4)11-20(23)22-16(15)12-19(18)27-6-2/h7-10,12,14H,5-6,11H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGACWMADMISAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C(=CC=C3)OC)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263021.png)
![methyl 4-(7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydro[1,3]dioxolo[4,5-b]acridin-10-yl)benzoate](/img/structure/B4263024.png)
![10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263030.png)
![10-(3-ethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263031.png)


